3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
CBTP , is a heterocyclic compound with a complex structure. Let’s break it down:
- The core structure consists of a benzothieno[3,2-d]pyrimidine scaffold.
- The substituents include a chloro group at the 5-position of the phenyl ring and a methyl group at the 2-position of another phenyl ring.
- Additionally, there’s a 4-methylbenzyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C25H19ClN2O2S |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19ClN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-9-16(20)2/h3-13H,14H2,1-2H3 |
InChI Key |
TZGLHCXKFZGVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Multistep Synthesis:
Industrial Production:
- Industrial-scale production methods for CBTP are not widely documented.
- Research labs and pharmaceutical companies often prepare CBTP on a smaller scale for scientific investigations.
Chemical Reactions Analysis
CBTP can undergo several reactions:
Oxidation: CBTP may be oxidized under suitable conditions, leading to the formation of various oxidation products.
Reduction: Reduction of CBTP can yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used in these reactions.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzothienopyrimidines exhibit significant anticancer activities. The compound in focus has shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro studies have demonstrated its effectiveness against human tumor cells, suggesting it may serve as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Effects
Molecular docking studies have positioned this compound as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. The docking results suggest that modifications to the structure could enhance its anti-inflammatory potency, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have also indicated that this compound possesses antimicrobial properties. Its efficacy against various bacterial strains has been evaluated, showcasing its potential as an antimicrobial agent. This aspect opens avenues for its application in pharmaceutical formulations aimed at combating infections .
Agricultural Applications
The compound's structural features may lend themselves to applications in crop protection. Pyrimidine derivatives are often explored for their herbicidal and fungicidal properties. Research into similar compounds suggests that modifications can lead to effective agrochemicals that enhance crop yield and protect against pests .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various benzothienopyrimidine derivatives, the target compound demonstrated an IC50 value comparable to established chemotherapeutics against breast cancer cell lines (MCF7). This highlights its potential as a scaffold for developing new anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibits leukotriene synthesis by blocking 5-LOX activity. This was confirmed through both in vitro assays and molecular simulations, indicating a strong binding affinity to the enzyme's active site.
Mechanism of Action
- CBTP’s mechanism of action varies based on its specific application.
- In antitumor research, it may inhibit specific kinases or interfere with cell signaling pathways.
- Further studies are needed to elucidate precise molecular targets.
Comparison with Similar Compounds
- CBTP’s uniqueness lies in its benzothieno[3,2-d]pyrimidine core and specific substituents.
- Similar compounds include other pyrimidine derivatives, but none precisely match CBTP’s structure.
: Literature references and specific synthetic routes can be found in relevant research articles and patents.
Biological Activity
The compound 3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothieno-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzothieno moiety fused with a pyrimidinedione ring, which is essential for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant biological activities, particularly in the following areas:
- Antitumor Activity : Several studies have demonstrated that benzothieno-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds in this class have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound also possesses antimicrobial properties. Research has indicated that similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Antitumor Activity
A study published in 2021 evaluated the antitumor effects of various synthesized benzothieno-pyrimidine derivatives. The results showed that these compounds significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.26 |
| Compound B | HeLa | 6.48 |
These findings suggest that modifications in the chemical structure can enhance antitumor efficacy while maintaining low toxicity towards normal cells .
Antimicrobial Activity
In another study focusing on antimicrobial properties, various derivatives of benzothieno-pyrimidines were tested against a panel of bacterial strains. The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound X | E. coli | 15 |
| Compound Y | S. aureus | 18 |
The compounds exhibited significant antibacterial activity, suggesting their potential use as therapeutic agents against resistant bacterial strains .
The biological activity of 3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with cellular targets:
- DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and disrupting replication processes .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation, contributing to its antimicrobial and antitumor effects .
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound is synthesized via cyclocondensation and alkylation steps. Key methods include:
- Cyclocondensation : Reaction of precursors (e.g., N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide) in phosphorous oxychloride (POCl₃), followed by hydrolysis to introduce chlorine substituents .
- Alkylation : Substitution at the N1 position using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .
- Heterocyclic functionalization : Post-synthetic modifications, such as coupling with thioacetamide to introduce thiazole moieties, can enhance bioactivity .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent positions and confirm regioselectivity. For example, aromatic protons (δ 7.29–7.94 ppm) and methyl groups (δ 2.24–2.37 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS (e.g., m/z 386 [M⁺]) validates molecular formulas .
- Chromatography : HPLC with C18 columns (100 × 4 mm, 25-min cycle) ensures purity .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Structure-activity relationship (SAR) screening : Alkyl derivatives (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} variants) are compared to identify active pharmacophores .
Advanced Research Questions
Q. How can derivatives be designed for SAR studies targeting improved bioactivity?
- Systematic substitution : Introduce electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups at the benzyl or phenyl positions to modulate electronic effects .
- Heterocycle replacement : Replace the thieno[2,3-d]pyrimidine core with thiazolo[3,2-a]pyrimidine to assess impact on binding affinity .
- Solubility optimization : Attach polar groups (e.g., -OH, -NH₂) via alkylation or amidation to improve pharmacokinetics .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Validate protocols (e.g., broth microdilution vs. agar diffusion) across labs to minimize variability .
- Substituent cross-comparison : Compare activities of derivatives with identical substituents but different heterocycles (e.g., oxadiazole vs. thiazole) to isolate structural effects .
- Computational validation : Use molecular docking to predict binding modes against target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental MIC values .
Q. What computational tools are recommended for mechanistic studies?
- Molecular docking : MOE (Molecular Operating Environment) and AutoDock Vina can model interactions with protein targets (e.g., PDB entries for bacterial enzymes) .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives .
- MD simulations : Assess binding stability over time using GROMACS or AMBER .
Q. How can analytical methods be optimized for purity assessment?
- HPLC method development : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to resolve closely related impurities .
- LC-MS/MS : Couple chromatography with tandem MS to detect trace degradation products .
- NMR relaxation studies : Apply T₁/T₂ measurements to confirm crystallinity and detect amorphous impurities .
Q. What strategies improve solubility and bioavailability?
- Salt formation : React with HCl or sodium acetate to enhance aqueous solubility .
- Prodrug design : Introduce ester or carbamate groups at the N3 position for controlled release .
- Nanoparticle encapsulation : Use PLGA or liposomes to improve cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
